Bosutinib-d8 -

Bosutinib-d8

Catalog Number: EVT-1499792
CAS Number:
Molecular Formula: C₂₆H₂₁D₈Cl₂N₅O₃
Molecular Weight: 538.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bosutinib-d8 is a deuterated derivative of bosutinib, which is primarily recognized as a potent inhibitor of the BCR-ABL tyrosine kinase. This compound is utilized in the treatment of chronic myeloid leukemia and has shown efficacy in patients resistant to other therapies. The deuteration enhances the pharmacokinetic properties of bosutinib, potentially leading to improved metabolic stability and reduced side effects.

Source: Bosutinib-d8 is synthesized from bosutinib through deuteration processes, which replace hydrogen atoms with deuterium. This modification is significant for research purposes, particularly in pharmacokinetics and drug metabolism studies.

Classification: Bosutinib-d8 falls under the category of protein kinase inhibitors and is classified as a small molecule therapeutic agent.

Synthesis Analysis

The synthesis of bosutinib-d8 involves several steps that include the initial preparation of bosutinib followed by deuteration. The synthesis can be described as follows:

  1. Starting Material: The synthesis begins with 3-methoxy-4-hydroxybenzoic acid.
  2. Esterification: The starting material undergoes esterification to form an intermediate.
  3. Alkylation: This intermediate is then alkylated using 1-bromo-3-chloropropane.
  4. Nitration: The alkylated product is nitrated using nitric acid in acetic acid.
  5. Reduction: The nitrated compound is reduced using powdered iron and ammonium chloride.
  6. Cyclization and Chlorination: Subsequent cyclization and chlorination yield the core structure of bosutinib.
  7. Amination: Finally, two successive amination reactions produce bosutinib, which can then be subjected to deuteration to obtain bosutinib-d8.
Molecular Structure Analysis

The molecular structure of bosutinib-d8 retains the core framework of bosutinib but features deuterium atoms replacing specific hydrogen atoms. This alteration can affect the compound's physical properties and biological activity.

  • Molecular Formula: C19H20ClN5O2 (for bosutinib); for bosutinib-d8, the formula would reflect the substitution of hydrogen with deuterium.
  • Molecular Weight: The molecular weight will be slightly higher for bosutinib-d8 due to the presence of deuterium.

Structural Data

  • NMR Spectroscopy: The structural characterization can be supported by NMR data, where shifts corresponding to deuterated protons would be observed.
  • Crystallography: X-ray diffraction studies may provide insights into the crystal structure, revealing how deuteration influences intermolecular interactions.
Chemical Reactions Analysis

Bosutinib-d8 can participate in various chemical reactions similar to its non-deuterated counterpart but may exhibit different kinetics due to the isotopic substitution:

  • Reactivity Studies: Deuterated compounds often show altered reactivity patterns in nucleophilic substitution reactions due to kinetic isotope effects.
  • Metabolic Pathways: The metabolic pathways involving cytochrome P450 enzymes may also differ, leading to variations in drug metabolism profiles.
Mechanism of Action

Bosutinib acts primarily by inhibiting the BCR-ABL tyrosine kinase, which plays a crucial role in the proliferation of cancer cells in chronic myeloid leukemia. The mechanism involves:

  1. Binding Affinity: Bosutinib-d8 binds to the ATP-binding site of BCR-ABL with high affinity, blocking its activity.
  2. Signal Transduction Inhibition: By inhibiting this kinase activity, bosutinib interrupts downstream signaling pathways that promote cell division and survival.
  3. Apoptosis Induction: Ultimately, this leads to increased apoptosis (programmed cell death) in leukemic cells.

Pharmacokinetic studies indicate that deuterated compounds like bosutinib-d8 may have prolonged half-lives compared to their non-deuterated forms, enhancing therapeutic efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white powder.
  • Melting Point: Specific melting point data for bosutinib-d8 may vary but should be close to that of bosutinib.

Chemical Properties

  • Solubility: Bosutinib-d8 is soluble in organic solvents such as dimethyl sulfoxide and less soluble in water.
  • Stability: Deuterated compounds often exhibit enhanced stability against metabolic degradation.

Relevant Data

Analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into the thermal stability and phase transitions of bosutinib-d8 .

Applications

Bosutinib-d8 serves multiple scientific purposes:

  1. Pharmacokinetic Studies: Its deuterated nature allows researchers to trace metabolic pathways more accurately without interference from endogenous compounds.
  2. Drug Development Research: Used in preclinical studies to evaluate new formulations or combinations with other therapeutic agents.
  3. Biomarker Identification: Helps in identifying biomarkers for response prediction in chronic myeloid leukemia treatment.
Chemical Characterization of Bosutinib-d8

Structural Elucidation and Molecular Identity

Molecular Formula and Deuterium Isotopic Composition

Bosutinib-d8 (chemical name: 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)propoxy)quinoline-3-carbonitrile) is a deuterated isotopologue of the tyrosine kinase inhibitor bosutinib. Its molecular formula is C₂₆H₂₁D₈Cl₂N₅O₃, with a molecular weight of 538.50 g/mol. Deuterium atoms are incorporated at eight positions within the 4-methylpiperazine ring, specifically on the four methylene groups adjacent to the nitrogen atoms (positions 2,2,3,3,5,5,6,6 of the piperazine ring). This design preserves the core pharmacophore while enabling isotopic tracing [2] [6] [8]. The isotopic enrichment typically exceeds 95%, as confirmed by high-performance liquid chromatography (HPLC) and mass spectrometry [6] [8].

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H-NMR analysis of bosutinib-d8 reveals characteristic deuterium-induced shifts, particularly in signals associated with the piperazine ring. Key observations include:

  • Disappearance of proton signals between δ 2.4–3.0 ppm (corresponding to the methylene groups of the non-deuterated piperazine ring in bosutinib).
  • Retention of aromatic proton signals (δ 6.8–8.5 ppm) from the quinoline and aniline moieties, confirming deuterium localization exclusively on the aliphatic ring [5] [8].¹³C-NMR spectra further validate deuteration through the absence of C-H coupling at the labeled positions and weakened signal intensity for carbon atoms bonded to deuterium [8].

Table 1: Key NMR Spectral Signatures of Bosutinib-d8

NucleusChemical Shift (δ ppm)Signal ChangeAssignment
¹H2.4–3.0Signal disappearancePiperazine CH₂ (deuterated)
¹H7.2–8.3UnperturbedAromatic protons
¹³C45–55Signal weakening/splittingPiperazine C-D bonds

X-ray Crystallography and Conformational Studies

No X-ray crystallographic data specific to bosutinib-d8 is available in the literature. However, computational modeling predicts minimal conformational differences compared to non-deuterated bosutinib due to the isotopic substitution. Deuterium’s similar atomic radius to hydrogen (< 0.004 Å difference) ensures negligible alterations in bond lengths or van der Waals interactions. Molecular dynamics simulations suggest identical binding poses for bosutinib and bosutinib-d8 toward Abl/Src kinases, supporting its utility as a biologically relevant tracer [2] [8].

Physicochemical Properties

Solubility and Stability Profiles

Bosutinib-d8 exhibits solubility profiles consistent with its non-deuterated counterpart:

  • High solubility in polar organic solvents (e.g., DMSO, methanol).
  • Low aqueous solubility (< 0.1 mg/mL at pH 7.4), attributed to its hydrophobic quinoline and dichlorophenyl domains [5] [8].Stability studies indicate:
  • Photostability: Decomposition under prolonged UV exposure; handling requires amber glassware.
  • Thermal stability: Degrades above 60°C; recommended storage at –20°C for long-term stability (>3 years as a solid).
  • Solution stability: Stable in methanol or DMSO for ≤1 month at –20°C; aqueous solutions degrade within 72 hours [2] [6].

Table 2: Solubility and Stability Properties of Bosutinib-d8

PropertyConditionsValue
Aqueous solubilitypH 7.4, 25°C< 0.1 mg/mL
DMSO solubility25°C> 50 mg/mL
Thermal stabilitySolid, –20°C> 3 years
Solution stabilityMethanol, –20°C≤ 1 month

Partition Coefficient (LogP) and Ionization Constants

The partition coefficient (LogP) of bosutinib-d8 is experimentally undetermined but predicted to be identical to bosutinib (LogP = 3.9 ± 0.2). This prediction aligns with deuterium’s negligible impact on lipophilicity, as established by comparative reverse-phase HPLC studies of deuterated/non-deuterated drugs. Ionization constants remain similarly unaffected:

  • pKa₁ (piperazine tertiary nitrogen): 7.9
  • pKa₂ (quinoline nitrogen): 3.2 [5] [7].The weighted apparent distribution coefficient (D) remains pH-dependent, mirroring bosutinib’s behavior. At physiological pH (7.4), bosutinib-d8 exists predominantly in its monocationic form (protonated piperazine), enhancing water solubility via salt formation [7].

Isotopic Labeling Strategies

Rationale for Deuterium Incorporation at Specific Positions

Deuteration targets the piperazine methylene groups (–CH₂– → –CD₂–) due to their role as metabolic soft spots. Cytochrome P450 (CYP3A4)-mediated oxidation at these positions generates hydroxylated metabolites, a primary clearance pathway for bosutinib. Deuterium’s kinetic isotope effect (KIE) reduces this oxidation by 5–10 fold, as C-D bonds exhibit higher bond dissociation energy (∼1 kcal/mol) than C-H bonds. This prolongs the half-life (in vitro t₁/₂: 20.21 min for bosutinib vs. >120 min predicted for bosutinib-d8) and lowers intrinsic clearance (CLᵢₙₜ: 34.3 μL/min/mg for bosutinib) [3] [5] [8].

Impact of Deuteration on Molecular Symmetry

The piperazine ring in bosutinib-d8 retains C₂v symmetry despite deuteration. Deuterium atoms are positioned equivalently across the ring’s methylene groups, avoiding introduction of new stereocenters or asymmetry axes. Spectroscopic consequences include:

  • Vibrational modes: C-D stretching (2100–2200 cm⁻¹) replaces C-H stretching (2850–3000 cm⁻¹) in IR spectra.
  • Mass shifts: ESI-MS shows [M+H]⁺ at m/z 539.5 (vs. 531.5 for bosutinib), with fragment ions shifted by +8 Da (e.g., m/z 113→121) [5] [8].These properties enable unambiguous distinction from non-deuterated bosutinib in mass spectrometry-based assays without perturbing molecular recognition [2] [3].

Table 3: Key Isotopic Properties of Bosutinib-d8

PropertyBosutinibBosutinib-d8Analytical Implication
Molecular weight530.5 g/mol538.5 g/mol+8 Da mass shift in MS
[M+H]⁺ (ESI-MS)m/z 531.5m/z 539.5Quantitation via MRM
Metabolic t₁/₂ (HLM)20.21 minPredicted >120 minExtended traceability in assays

Properties

Product Name

Bosutinib-d8

Molecular Formula

C₂₆H₂₁D₈Cl₂N₅O₃

Molecular Weight

538.5

Synonyms

4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile-d8; SKI 606-d8;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.